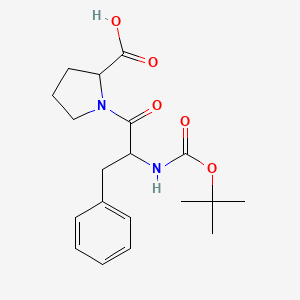
BOC-D-PHE-PRO-OH
描述
BOC-D-PHE-PRO-OH: is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of phenylalanine and proline, two amino acids, and features a tert-butoxycarbonyl (Boc) protecting group. This protecting group is commonly used to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of BOC-D-PHE-PRO-OH typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The protected phenylalanine is then coupled with proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production.
化学反应分析
Deprotection Reactions
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane.
-
Purpose : Removes the Boc group to expose the amino terminus for further peptide elongation.
-
Conditions : Acidic environment to cleave the Boc group selectively without disrupting other protecting groups .
Coupling Reactions
-
Reagents : DCC and HOBt.
-
Purpose : Facilitates peptide bond formation between Boc-D-Phe and Pro.
Major Products
-
Deprotected peptide : Removal of the Boc group yields the free amino acid derivative, enabling subsequent reactions (e.g., elongation with other amino acids).
-
Extended peptide chains : Coupling reactions generate longer peptides, which are critical for studies on protein interactions or drug design .
Binding Affinity Analysis
A comparative study of thrombin inhibitors revealed that the Boc group significantly impacts binding affinity. While the unsubstituted H-D-Phe-Pro-Arg-OMe exhibits a Ki of 0.58 µM , the Boc-substituted analog (Boc-D-Phe-Pro-Arg-OMe) shows a 10-fold lower affinity (Ki = 7.8 µM) . This reduction stems from:
-
Hydrophobic interactions : The bulky Boc group enhances binding stability but disrupts optimal positioning of the arginine residue in thrombin’s active site.
-
Electrostatic effects : The Boc group reduces favorable ionic interactions compared to the unblocked amine in H-D-Phe derivatives .
| Compound | Ki (µM) | Key Interaction Mechanism |
|---|---|---|
| H-D-Phe-Pro-Arg-OMe | 0.58 | Strong electrostatic interactions |
| Boc-D-Phe-Pro-Arg-OMe | 7.8 | Hydrophobic stabilization but poor arginine positioning |
| Ac-D-Phe-Pro-Arg-OMe | 60 | Minimal stabilization |
Structural Reorganization in Thrombin
Crystallographic studies show that the Boc group induces structural rearrangements in thrombin’s S3 subsite (Glu192). This reorganization compensates for the lack of electrostatic interactions, enabling partial binding despite the bulky substituent .
Implications for Drug Design
The findings highlight critical considerations in peptide-based drug design:
-
Balancing hydrophobicity and electrostatics : The Boc group’s size and lipophilicity must be optimized to avoid steric clashes while maintaining binding efficacy.
-
Dynamic protein interactions : Minor modifications to inhibitor structure can induce conformational changes in target proteins, necessitating iterative structural optimization .
科学研究应用
Peptide Synthesis
Key Role in Solid-Phase Peptide Synthesis:
BOC-D-Phe-Pro-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). The D-configuration of phenylalanine and the presence of the Boc group allow for controlled attachment to growing peptide chains, facilitating the synthesis of complex peptides with specific sequences. This is particularly important in pharmaceutical research where custom peptides are needed for therapeutic applications .
Introduction of Structural Features:
The incorporation of D-amino acids, such as this compound, can disrupt normal protein folding patterns. This property is exploited to study protein conformation and stability, providing insights into protein interactions and functions.
Drug Development
Peptide-Based Therapeutics:
The compound is instrumental in designing peptide-based drugs, which often exhibit enhanced specificity and efficacy compared to traditional small molecules. Research has demonstrated that peptides incorporating this compound can target specific biological pathways, making them promising candidates for new therapeutics .
Antimicrobial Activity:
Studies have explored the potential of this compound derivatives in developing antimicrobial agents. For example, when combined with other amino acid sequences, these compounds have shown activity against various pathogens, indicating their utility in combating infections .
Biotechnology Applications
Production of Biologics:
In biotechnological applications, this compound is used in the production of biologics such as monoclonal antibodies. Its stability contributes to the efficacy and activity of these biologics, making it a valuable component in therapeutic formulations .
Protein-Protein Interaction Studies:
Researchers utilize this compound to investigate protein-protein interactions, which are critical for understanding cellular processes and disease mechanisms. By incorporating this compound into peptide sequences, scientists can elucidate the roles of specific proteins in various biological contexts .
Cosmetic Chemistry
Anti-Aging Products:
The compound is being explored in cosmetic formulations for its potential benefits in skin health. Its properties may contribute to the development of anti-aging products by promoting skin elasticity and hydration through peptide interactions .
Case Studies
作用机制
The mechanism of action of BOC-D-PHE-PRO-OH primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains .
相似化合物的比较
N-(tert-butoxycarbonyl)phenylalanine: Similar in structure but lacks the proline moiety.
N-(tert-butoxycarbonyl)proline: Similar in structure but lacks the phenylalanine moiety.
N-(tert-butoxycarbonyl)glycine: A simpler amino acid derivative with a tert-butoxycarbonyl protecting group.
Uniqueness: BOC-D-PHE-PRO-OH is unique due to its combination of phenylalanine and proline, making it a valuable building block in peptide synthesis. The presence of both amino acids allows for the creation of peptides with specific structural and functional properties .
属性
分子式 |
C19H26N2O5 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24) |
InChI 键 |
ZPRHVPHDENDZTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













